molecular formula C9H3F3O3 B6360330 1,3,5-Benzenetricarbonyl trifluoride CAS No. 5310-46-3

1,3,5-Benzenetricarbonyl trifluoride

Cat. No.: B6360330
CAS No.: 5310-46-3
M. Wt: 216.11 g/mol
InChI Key: JNVKTRREWOKPHB-UHFFFAOYSA-N
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Description

Preparation Methods

1,3,5-Benzenetricarbonyl trifluoride can be synthesized through several methods. One common synthetic route involves the reaction of trimesic acid with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of specialized equipment to handle the highly reactive trifluoromethylating agents and to maintain the required reaction conditions .

Chemical Reactions Analysis

1,3,5-Benzenetricarbonyl trifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1,3,5-Benzenetricarbonyl trifluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-benzenetricarbonyl trifluoride involves its role as an acylating agent. It reacts with various substrates to form acylated products, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

1,3,5-Benzenetricarbonyl trifluoride can be compared with other similar compounds such as:

Properties

IUPAC Name

benzene-1,3,5-tricarbonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVKTRREWOKPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)F)C(=O)F)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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